Superior AT1 Receptor Binding Affinity: Mepixetil vs. Losartan and Valsartan
Mepixetil (azilsartan mepixetil) demonstrates a significantly higher affinity for the angiotensin II type 1 (AT1) receptor compared to widely used ARBs. The active metabolite, azilsartan, exhibits an IC50 of 0.62 nM for the AT1 receptor, which is 32-fold more potent than losartan (IC50 ~20 nM) and 4-fold more potent than valsartan (IC50 ~2.7 nM) [1][2]. This higher potency is a key factor in its enhanced antihypertensive efficacy [3].
| Evidence Dimension | AT1 Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 0.62 nM (azilsartan, active form of mepixetil) |
| Comparator Or Baseline | Losartan: ~20 nM; Valsartan: ~2.7 nM |
| Quantified Difference | 32-fold more potent than losartan; 4-fold more potent than valsartan |
| Conditions | Radioligand binding assay using human AT1 receptors |
Why This Matters
For researchers, a compound with higher receptor affinity often translates to greater potency and efficacy, allowing for lower dosing and potentially reduced off-target effects in in vivo studies.
- [1] NCATS Inxight Drugs. AZILSARTAN MEPIXETIL. United States National Center for Advancing Translational Sciences. Accessed 2026. View Source
- [2] ActiveInhibitor. Losartan (Chlorosartan) - Angiotensin II AT1 Receptor Antagonist. Accessed 2026. View Source
- [3] Cayman Chemical. Valsartan - AT1 Receptor Antagonist. Accessed 2026. View Source
